An In-Depth Technical Guide to 2-(4-tert-butylphenyl)acetaldehyde
An In-Depth Technical Guide to 2-(4-tert-butylphenyl)acetaldehyde
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, reactivity, and applications of 2-(4-tert-butylphenyl)acetaldehyde (CAS No. 109347-45-7). As a key intermediate in the synthesis of fine chemicals and a significant component in the fragrance industry, a thorough understanding of this molecule is essential for researchers, process chemists, and drug development professionals. This document synthesizes empirical data with established chemical principles to offer field-proven insights into the handling, characterization, and synthetic utility of this versatile aromatic aldehyde. We will explore its unique structural features, including the influence of the sterically demanding tert-butyl group on its reactivity and spectral characteristics, and provide validated protocols for its synthesis and safe handling.
Chemical Identity and Physicochemical Properties
2-(4-tert-butylphenyl)acetaldehyde is a substituted aromatic aldehyde. The molecular structure consists of a phenylacetaldehyde backbone with a tert-butyl group at the para-position of the benzene ring. This bulky, electron-donating alkyl group significantly influences the molecule's physical properties, such as its lipophilicity and boiling point, and modulates the electronic nature of the aromatic system.
Under standard conditions, it presents as a clear, colorless liquid.[1][2] Its distinct odor profile, often described as floral, green, and fruity, makes it a valuable compound in the fragrance industry.[1][3]
Table 1: Physicochemical Properties of 2-(4-tert-butylphenyl)acetaldehyde
| Property | Value | Source(s) |
| CAS Number | 109347-45-7 | [4][5][6] |
| Molecular Formula | C₁₂H₁₆O | [4][5][6] |
| Molecular Weight | 176.25 g/mol | [4][7] |
| Appearance | Clear, colorless liquid | [1][2] |
| Density | 0.946 g/cm³ | [4] |
| Boiling Point | 257.8 °C at 760 mmHg | [2][4] |
| Flash Point | 115.6 °C | [2][4] |
| IUPAC Name | 2-(4-tert-butylphenyl)acetaldehyde | [7] |
| SMILES | CC(C)(C)c1ccc(CC=O)cc1 | [3][7] |
| LogP (XLogP3-AA) | 3.0 | [3][7] |
| Water Solubility | 0.69 g/L (estimated at 25°C) | [3] |
Spectroscopic Analysis for Structural Elucidation
Accurate structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for 2-(4-tert-butylphenyl)acetaldehyde, providing a self-validating system for identity and purity assessment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear map of the proton environments. The bulky tert-butyl group and the aldehyde functionality create a highly symmetrical and unambiguous pattern.
-
Expertise & Experience: The most downfield signal is the aldehydic proton, appearing as a triplet due to coupling with the adjacent methylene protons. The aromatic region will display a classic AA'BB' splitting pattern, characteristic of para-substituted benzene rings. The large singlet for the nine equivalent protons of the tert-butyl group is a defining feature, typically found in the upfield aliphatic region.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | Triplet (t) | 1H | -CH O | Deshielded by the electronegative oxygen atom. |
| ~7.4 | Doublet (d) | 2H | Ar-H (ortho to CH₂CHO) | Aromatic protons adjacent to the electron-withdrawing acetaldehyde group. |
| ~7.2 | Doublet (d) | 2H | Ar-H (ortho to C(CH₃)₃) | Aromatic protons adjacent to the electron-donating alkyl group. |
| ~3.6 | Doublet (d) | 2H | Ar-CH ₂-CHO | Methylene protons adjacent to the aromatic ring and aldehyde group. |
| ~1.3 | Singlet (s) | 9H | -C(CH ₃)₃ | Nine equivalent protons of the magnetically isotropic tert-butyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | C =O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~150 | Ar-C (para to CH₂CHO) | Quaternary aromatic carbon attached to the tert-butyl group. |
| ~132 | Ar-C (ipso to CH₂CHO) | Quaternary aromatic carbon attached to the acetaldehyde group. |
| ~129 | Ar-C H (ortho to CH₂CHO) | Aromatic methine carbons. |
| ~126 | Ar-C H (ortho to C(CH₃)₃) | Aromatic methine carbons. |
| ~50 | Ar-C H₂-CHO | Aliphatic methylene carbon. |
| ~34 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the key functional groups, particularly the aldehyde.
-
Trustworthiness: The presence of a strong, sharp absorption band around 1725 cm⁻¹ is definitive evidence for the C=O stretch of the aldehyde. Concurrently, the appearance of two medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as Fermi doublets, is characteristic of the C-H stretch of an aldehyde proton and confirms its identity over a ketone.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (sp³ aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde proton, Fermi doublets) |
| ~1725 | Strong, Sharp | C=O stretch (aldehyde carbonyl) |
| ~1610, ~1515 | Medium | C=C stretch (aromatic ring) |
| ~830 | Strong | C-H bend (para-substituted aromatic) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Expertise & Experience: The molecular ion peak [M]⁺ is expected at m/z = 176. The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation, resulting in a prominent peak at m/z = 161. Another key fragmentation is the benzylic cleavage to lose the entire formyl methyl radical (•CH₂CHO), yielding a stable tert-butylbenzyl cation at m/z = 133.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Rationale |
| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |
| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 133 | [M - CH₂CHO]⁺ | Benzylic cleavage, loss of the acetaldehyde side chain. |
| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation. |
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(4-tert-butylphenyl)acetaldehyde is dominated by the aldehyde functional group. It readily undergoes nucleophilic addition reactions, condensations, and oxidations. The bulky tert-butyl group provides steric hindrance that can influence reaction rates and regioselectivity, while its electron-donating nature slightly deactivates the aromatic ring towards electrophilic substitution but activates the ortho and para positions.
Nucleophilic Addition and Condensation Reactions
The aldehyde is an excellent electrophile for carbon-carbon bond formation. Two exemplary and highly reliable reactions are the Wittig and Darzens condensations.
-
Wittig Reaction: This reaction provides a robust method for converting the aldehyde into an alkene with high predictability.[8][9] The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, replaces the carbonyl oxygen with a carbon group. This is a cornerstone of synthetic organic chemistry for creating C=C double bonds.[10]
Caption: Workflow for the Wittig Reaction.
-
Darzens Condensation: This reaction involves the condensation of the aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester (glycidic ester).[11] This transformation is highly valuable as the resulting epoxide can be opened to form various functionalized products. The reaction proceeds via an enolate intermediate that attacks the aldehyde carbonyl.
Caption: Logical steps of the Darzens Condensation.
Recommended Synthetic Protocol: Oxidation of 2-(4-tert-butylphenyl)ethanol
A reliable and common method for preparing 2-(4-tert-butylphenyl)acetaldehyde is the mild oxidation of its corresponding primary alcohol, 2-(4-tert-butylphenyl)ethanol.
-
Expertise & Experience: To prevent over-oxidation to the carboxylic acid, a selective oxidizing agent is required. Pyridinium chlorochromate (PCC) is an excellent choice for this transformation, as it is a mild reagent that reliably stops at the aldehyde stage. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of gem-diols which can be further oxidized.
Step-by-Step Methodology
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the DCM with stirring. The addition of powdered molecular sieves or Celite® can aid in the workup process.
-
Substrate Addition: Dissolve 2-(4-tert-butylphenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (usually 1-2 hours). The reaction mixture will turn into a dark, tarry brown.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil® to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-(4-tert-butylphenyl)acetaldehyde.
Safety, Handling, and Toxicology
As with all aldehydes, appropriate safety precautions must be observed. The compound is classified as a skin, eye, and respiratory irritant.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Aldehydes are prone to air oxidation, which can form peroxide impurities over time. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage) and away from light.[5]
Conclusion
2-(4-tert-butylphenyl)acetaldehyde is a chemical of significant industrial and synthetic importance. Its properties are well-defined by the interplay between the reactive aldehyde group and the sterically influential tert-butylphenyl moiety. This guide has provided a detailed framework for its identification via spectroscopic methods, outlined its key reactive pathways, and presented a reliable protocol for its synthesis. Adherence to the described safety and handling procedures is essential for its effective and safe utilization in a research or industrial setting.
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